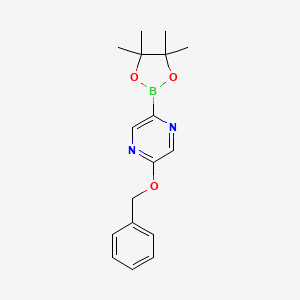

5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester

Descripción

5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester is a heterocyclic boronic ester featuring a pyrazine core substituted with a benzyloxy group at the 5-position and a boronic acid pinacol ester moiety at the 2-position. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceuticals and materials science . The benzyloxy group enhances lipophilicity and modulates electronic effects, while the pinacol ester protects the boronic acid, improving stability and solubility in organic solvents .

Propiedades

Fórmula molecular |

C17H21BN2O3 |

|---|---|

Peso molecular |

312.2 g/mol |

Nombre IUPAC |

2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |

InChI |

InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-20-15(11-19-14)21-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |

Clave InChI |

ODIWWBOQMIDDCZ-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OCC3=CC=CC=C3 |

Origen del producto |

United States |

Actividad Biológica

5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its synthesis, structure-activity relationships (SAR), and biological applications, especially its antiviral properties.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of 5-(benzyloxy)pyrazine with boronic acid derivatives under specific conditions to yield the pinacol ester form. The structure of this compound allows for various substitutions that can significantly influence its biological activity.

Table 1: Key Structural Features and Their Impact on Activity

| Substituent Position | Substituent Type | Observed Activity (IC50) |

|---|---|---|

| 2 | Hydroxy | 0.76 μM |

| 6 | Furan | 200 nM |

| 4 | Acetyl | 3.16 μM |

| 5 | Isopropyl | 2.02 μM |

The above table summarizes key findings from structure-activity relationship studies, indicating that specific substitutions can enhance or diminish the inhibitory activity against viral proteases, particularly those associated with flavivirus infections such as Zika virus.

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiviral activity. For instance, a series of trisubstituted pyrazine compounds were identified as potent allosteric inhibitors of Zika virus protease (ZVpro), with some showing IC50 values as low as 130 nM .

Antiviral Mechanism

The mechanism of action involves the inhibition of the NS2B-NS3 protease complex, which is crucial for the replication of flaviviruses. By binding to this protease, these compounds prevent the cleavage of viral polyproteins, thereby inhibiting viral replication.

Case Studies

- Zika Virus Inhibition : A study evaluated various pyrazine derivatives, including those structurally related to this compound. The most potent inhibitors were found to have an EC50 in cellular assays ranging from 300–600 nM against Zika virus replication .

- Dengue Virus Protease Activity : Similar compounds also showed inhibitory effects on dengue virus protease, highlighting their potential as broad-spectrum antiviral agents .

Research Findings

Recent reviews have summarized advances in the synthesis and bio-applications of pyrazine derivatives, emphasizing their role in medicinal chemistry . The biological evaluations indicate a promising future for these compounds in therapeutic applications against viral infections.

Comparación Con Compuestos Similares

Structural Comparison

Core Heterocycle and Substituent Positioning

- 5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester (Target Compound):

- Pyrazine core with a benzyloxy group at C5 and boronic ester at C2.

- Unique electronic effects due to the electron-withdrawing pyrazine nitrogen atoms.

4-Benzyloxy-2-formylphenylboronic acid pinacol ester (JN-1084) :

- 5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester: Pyridine core with dimethoxymethyl at C3.

Key Structural Differences

| Compound | Core Structure | Substituent Position | Key Functional Groups |

|---|---|---|---|

| Target Compound | Pyrazine | C5, C2 | Benzyloxy, boronic ester |

| JN-1084 | Benzene | C4, C2 | Benzyloxy, formyl, boronic ester |

| 5-(Dimethoxymethyl)pyridine analog | Pyridine | C5, C2 | Dimethoxymethyl, boronic ester |

Spectroscopic Properties

- 1H NMR Characteristics :

- 13C NMR : Boronic ester carbons appear at δ 24–25 ppm (methyl) and δ 84 ppm (quaternary), consistent across analogs .

Solubility and Stability

- Solubility: Pinacol esters generally exhibit superior solubility in chloroform, acetone, and ethers compared to boronic acids . The benzyloxy group enhances lipophilicity, improving solubility in non-polar solvents (e.g., toluene) relative to analogs with polar substituents (e.g., dimethoxymethyl) .

- Stability :

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling :

- The target compound’s pyrazine core facilitates coupling with electron-deficient aryl halides due to its electron-withdrawing nature.

- JN-1084 (benzene core) shows broader compatibility with electron-rich partners but lower reactivity with electron-poor halides .

- 5-(Dimethoxymethyl)pyridine analog : Dimethoxymethyl acts as an electron-donating group, reducing coupling efficiency with electron-deficient substrates .

Yield Comparison in Model Reactions

Métodos De Preparación

Preparation Methods of 5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach:

- Step 1: Introduction of the benzyloxy substituent onto the pyrazine ring.

- Step 2: Installation of the boronic acid pinacol ester moiety via borylation of a suitable halogenated pyrazine precursor.

This approach leverages well-established palladium-catalyzed borylation techniques, such as the Miyaura borylation, which converts aryl or heteroaryl halides into the corresponding boronic acid pinacol esters under mild conditions.

Miyaura Borylation of Halogenated Pyrazine Precursors

The key step in preparing the boronic acid pinacol ester is the palladium-catalyzed borylation of a 5-halopyrazine derivative bearing a benzyloxy substituent. The reaction typically involves:

- A halogenated pyrazine substrate (e.g., 5-bromopyrazine or 5-iodopyrazine) with a benzyloxy group at the 2-position.

- Bis(pinacolato)diboron as the boron source.

- A palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II).

- Base additives such as potassium acetate, sodium carbonate, or cesium fluoride.

- Solvents like ethanol, toluene, acetonitrile, or dimethyl sulfoxide.

- Reaction temperatures ranging from room temperature to 105 °C.

- Inert atmosphere conditions (argon or nitrogen) to prevent catalyst deactivation.

Example Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Substrate | 5-Bromo-2-(benzyloxy)pyrazine |

| Boron reagent | Bis(pinacolato)diboron |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene) |

| Base | Potassium acetate, sodium carbonate, or cesium fluoride |

| Solvent | Toluene/ethanol/water mixture or dimethyl sulfoxide |

| Temperature | 80–105 °C |

| Reaction time | 2–12 hours (microwave irradiation can reduce time to ~40 min) |

| Atmosphere | Argon or nitrogen inert atmosphere |

| Typical yield | 60–85% |

This method is supported by extensive literature on boronic ester synthesis via Miyaura borylation, including palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron.

Alternative Borylation Methods

Other borylation methods have been reported, including:

- Copper-catalyzed borylation: Using copper(II) ferrite nanoparticles and potassium tert-butoxide in N,N-dimethylformamide at room temperature, providing a green chemistry approach with moderate yields (~59%).

- Microwave-assisted borylation: Accelerates the reaction, allowing completion within 40 minutes under inert atmosphere at 100 °C.

- Base and ligand variations: Pyridine and phenanthroline ligands can be used to improve catalyst efficiency and selectivity.

Purification and Characterization

After the borylation reaction, the crude product is typically purified by:

- Extraction with organic solvents such as ethyl acetate or diethyl ether.

- Washing with aqueous solutions (e.g., brine or copper chloride solution) to remove impurities.

- Drying over anhydrous sodium sulfate or magnesium sulfate.

- Concentration under reduced pressure.

- Final purification by flash column chromatography using hexanes/ethyl acetate mixtures.

Characterization includes:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^11B NMR confirm the structure and purity.

- Mass Spectrometry (MS): Confirms molecular weight and molecular ion peaks.

- Melting Point: Typically around 141–145 °C for 2-(benzyloxy)-5-pyridineboronic acid pinacol ester.

Research Findings and Comparative Analysis

Reaction Efficiency and Yields

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Pd-catalyzed Miyaura borylation | High selectivity, well-established, scalable | Requires inert atmosphere, sensitive to moisture |

| Microwave-assisted borylation | Rapid reaction, energy-efficient | Requires specialized equipment |

| Copper-catalyzed borylation | Mild conditions, environmentally friendly | Moderate yield, longer reaction times |

| Use of various bases and ligands | Tailoring reaction conditions for substrate scope | Optimization needed for each substrate |

Summary Table of Key Preparation Parameters

| Aspect | Description |

|---|---|

| Starting Material | 5-Halopyrazine derivative with benzyloxy substituent |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or CuFe₂O₄ nanoparticles |

| Base | Potassium acetate, sodium carbonate, cesium fluoride, or potassium tert-butoxide |

| Solvent | Toluene/ethanol/water mixture, acetonitrile/water, dimethyl sulfoxide, or N,N-dimethylformamide |

| Temperature | 20 °C (copper method) to 105 °C (Pd methods) |

| Reaction Time | 40 min (microwave) to 12 h (copper method) |

| Atmosphere | Inert (argon or nitrogen) |

| Purification | Extraction, washing, drying, flash chromatography |

| Typical Yield | 59–85% |

| Product Form | Solid, melting point ~141–145 °C |

| Characterization | ^1H, ^13C, ^11B NMR, MS, melting point |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester?

- Methodology : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or photoinduced decarboxylative borylation. For cross-coupling, start with halogenated pyrazine derivatives and react with pinacol borane reagents under Pd(0) catalysis. Optimize with ligands like SPhos or XPhos and solvents such as THF or dioxane at 60–100°C . For photoinduced methods, activate carboxylic acid precursors with N-hydroxyphthalimide esters under visible light in the presence of bis(catecholato)diboron .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodology : Store at 0–6°C in airtight, moisture-resistant containers. For long-term storage, use -20°C with desiccants. Avoid repeated freeze-thaw cycles, as moisture exposure can hydrolyze the boronic ester .

Q. Which analytical techniques are suitable for confirming purity and structural integrity?

- Methodology :

- Purity : Use GC or HPLC (>97% purity threshold) with non-polar columns (e.g., DB-5) .

- Structural Confirmation : Employ / NMR (characteristic peaks: benzyloxy protons at δ 4.8–5.2 ppm, boronic ester at δ 1.0–1.3 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions using this compound be optimized for high yields?

- Methodology :

- Catalyst System : Use Pd(OAc) (2–5 mol%) with SPhos ligand (4–10 mol%) in dimethoxyethane (DME) at 80–100°C .

- Base Selection : Potassium carbonate or cesium fluoride enhances transmetallation efficiency.

- Moisture Control : Pre-dry solvents and substrates with molecular sieves to prevent boronic ester hydrolysis .

Q. How do researchers address inconsistent reaction yields or side-product formation during coupling?

- Methodology :

- Purity Check : Verify boronic ester integrity via HPLC/GC and ensure substrates are free of halide impurities .

- Mechanistic Insight : Use NMR to monitor boronic ester conversion and detect intermediates like borinic esters .

- Side Reactions : Competing protodeboronation can be mitigated by lowering reaction temperature or using bulky ligands .

Q. What strategies mitigate steric or electronic challenges in reactions involving the benzyloxy group?

- Methodology :

- Protecting Groups : Temporarily replace benzyloxy with TBS (tert-butyldimethylsilyl) ethers if steric hindrance inhibits coupling .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

Q. How does the compound’s reactivity compare to analogous pyridine or phenyl boronic esters?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.